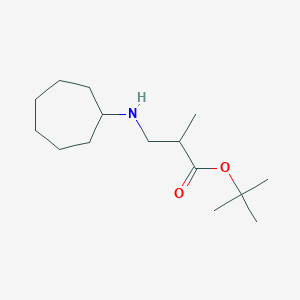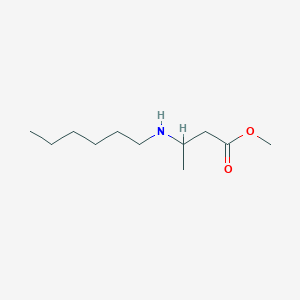![molecular formula C13H21NO2S B6340320 tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate CAS No. 1221341-93-0](/img/structure/B6340320.png)
tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate (TBMTAP) is an organic compound with a unique structure, consisting of a tert-butyl group, a methyl group, a thiophen-2-ylmethyl group, and an amino group. It is a relatively new compound, first synthesized in 2020, and has already found applications in a variety of scientific research areas.
Scientific Research Applications
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a substrate for the synthesis of peptides, proteins, and other biopolymers. In addition, it has been used in the study of enzyme kinetics and in the development of new drugs.
Mechanism of Action
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is believed to act as a nucleophile, attacking the electrophilic carbon atoms of organic compounds and forming new covalent bonds. It is also believed to act as a ligand, binding to metal ions and forming coordination complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of certain hormones, such as cortisol. It has also been shown to have anti-inflammatory and anti-microbial properties.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and has low volatility, making it safe to use in experiments. However, it is also relatively expensive and can be difficult to purify.
Future Directions
There are a variety of potential future directions for tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate research. It could be used in the development of new drugs or as a reagent in organic synthesis. It could also be used to study enzyme kinetics or to develop new catalysts for polymerization reactions. Additionally, it could be used to develop new peptides, proteins, and other biopolymers. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as hormones and drugs.
Synthesis Methods
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is synthesized through a multi-step reaction. The first step involves the reaction of 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoic acid with tert-butyl bromide in the presence of potassium carbonate in an aqueous solution. This reaction results in the formation of this compound. The second step involves the reaction of the this compound with sodium hydroxide in an aqueous solution. This reaction results in the formation of the desired compound, this compound.
properties
IUPAC Name |
tert-butyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(12(15)16-13(2,3)4)8-14-9-11-6-5-7-17-11/h5-7,10,14H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWJAXUIUAUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)



![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)
![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)
![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)